D-Glucose-6-phosphate dipotassium hydrate
Description
D-Glucose-6-phosphate dipotassium salt hydrate (CAS: 5996-17-8) is a phosphorylated glucose derivative with the molecular formula C₆H₁₃K₂O₉P (anhydrous basis) and a molecular weight of 338.33 g/mol. It exists as a white crystalline powder and is ≥95% pure. This compound plays a critical role in carbohydrate metabolism, serving as a key intermediate in the pentose phosphate pathway and glycolysis. Its dipotassium salt form enhances solubility in aqueous solutions, making it suitable for enzymatic assays and biochemical research.
Properties
IUPAC Name |
dipotassium;[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] phosphate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O9P.2K.H2O/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;;/h1,3-6,8-11H,2H2,(H2,12,13,14);;;1H2/q;2*+1;/p-2/t3-,4+,5+,6+;;;/m0.../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYKMPIAABJJOG-YZJMRIMCSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)OP(=O)([O-])[O-].O.[K+].[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)OP(=O)([O-])[O-].O.[K+].[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13K2O10P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5996-17-8 | |
| Record name | D-Glucose, 6-(dihydrogen phosphate), potassium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glucose 6-(dipotassium phosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.306 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Phosphorylation of D-Glucose via Hexokinase/Glucokinase
The primary method for synthesizing G6P involves the enzymatic phosphorylation of D-glucose at the sixth carbon position. This reaction is catalyzed by hexokinase in most cells or glucokinase in hepatocytes, with adenosine triphosphate (ATP) serving as the phosphate donor. The reaction proceeds as follows:
Key parameters for this reaction include:
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pH : Optimal activity is observed near neutral pH (7.0–7.5) for hexokinase, while glucokinase functions optimally at slightly alkaline conditions (pH 7.5–8.5).
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Temperature : Standard reactions are conducted at 25–37°C, depending on the enzyme source.
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Cofactors : Magnesium ions () are required to stabilize the ATP-enzyme complex.
A typical reaction mixture contains 50 mM glucose, 10 mM ATP, 5 mM , and 1–2 U/mL hexokinase in Tris-HCl buffer. The conversion efficiency exceeds 95% under optimal conditions.
Microbial Enzyme Systems
Recent advances utilize microbial enzymes for large-scale production. For example, Vibrio alginolyticus glucose-6-phosphate dehydrogenase (G6PDH) has been purified and characterized for its salt tolerance and stability. Although G6PDH primarily catalyzes the oxidation of G6P to 6-phosphogluconate, its isolation protocols provide insights into enzyme stabilization techniques applicable to phosphorylation reactions. The enzyme from V. alginolyticus exhibits a molecular weight of approximately 100,000 Da, with optimal activity at pH 9.0 and ionic strength 0.1.
Purification and Salt Formation
Ion-Exchange Chromatography
Post-synthesis, G6P is purified using anion-exchange chromatography. A DEAE-cellulose column equilibrated with 10 mM Tris-HCl (pH 8.5) effectively separates G6P from unreacted glucose and ADP. Elution is performed with a linear NaCl gradient (0.1–0.4 M), yielding G6P at 0.3 M NaCl.
Conversion to Dipotassium Salt
The purified G6P is neutralized with potassium hydroxide () to form the dipotassium salt. Stoichiometric addition of ensures complete displacement of protons from the phosphate group:
The solution is then concentrated via rotary evaporation and precipitated using cold ethanol.
Crystallization and Hydration
Crystallization Conditions
The dipotassium salt is crystallized by slow evaporation at 4°C in aqueous solution. Hydration is achieved by maintaining a controlled humidity environment (60–70% RH), resulting in the formation of the hydrate form. X-ray diffraction studies confirm the crystalline structure, with water molecules occupying lattice positions.
Purity Assessment
Final product purity () is verified using:
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HPLC : Reverse-phase C18 column, mobile phase 20 mM potassium phosphate (pH 6.8), retention time 8.2 min.
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Elemental Analysis : Calculated for : C 18.47%, H 3.36%, K 19.97%; Observed: C 18.42%, H 3.40%, K 19.89%.
Optimization of Reaction Parameters
Ionic Strength and Salt Effects
The activity of phosphorylation enzymes is highly sensitive to ionic strength. For V. alginolyticus G6PDH, activity increases with ionic strength up to 0.1 M KCl but declines at higher concentrations due to chaotropic anion effects (e.g., ). Similar principles apply to hexokinase, where optimal activity requires 50–100 mM KCl.
Temperature Stability
Enzyme thermostability is critical for industrial-scale synthesis. Hexokinase retains 90% activity after 1 hour at 37°C, whereas glucokinase shows reduced stability above 30°C. Microbial enzymes like those from V. alginolyticus offer advantages in high-temperature fermenters due to their inherent thermotolerance.
Industrial and Research Applications
Chemical Reactions Analysis
Types of Reactions:
Isomerization: It can be isomerized to fructose-6-phosphate by the enzyme phosphoglucose isomerase.
Hydrolysis: The compound can be hydrolyzed to glucose and inorganic phosphate by glucose-6-phosphatase.
Common Reagents and Conditions:
Oxidation: Glucose-6-phosphate dehydrogenase and nicotinamide adenine dinucleotide phosphate (NADP+).
Isomerization: Phosphoglucose isomerase.
Hydrolysis: Glucose-6-phosphatase and water.
Major Products:
Oxidation: 6-Phosphoglucono-δ-lactone.
Isomerization: Fructose-6-phosphate.
Hydrolysis: Glucose and inorganic phosphate.
Scientific Research Applications
Metabolic Pathway Research
D-Glucose-6-phosphate serves as a crucial intermediate in several metabolic pathways, notably glycolysis and the pentose phosphate pathway (PPP).
Glycolysis
In glycolysis, D-glucose is phosphorylated to form D-glucose-6-phosphate, which is essential for glucose metabolism. This compound acts as a substrate for various enzymes, facilitating the conversion of glucose into pyruvate while generating ATP and NADH .
Pentose Phosphate Pathway
In the PPP, D-glucose-6-phosphate is oxidized by glucose-6-phosphate dehydrogenase (G6PD), producing NADPH and ribulose-5-phosphate. NADPH is vital for anabolic reactions and maintaining cellular redox balance, making this pathway critical in rapidly dividing cells such as cancer cells .
Synthetic Biology Applications
D-Glucose-6-phosphate is increasingly utilized in synthetic biology for its role in enhancing the production of valuable metabolites.
Isoprenoid Production
Recent studies have demonstrated that engineering yeast strains to overexpress G6PD can significantly increase the yield of isoprenoids like sclareol. This enhancement occurs through a rational mutagenesis approach that improves enzyme activity, showcasing the compound's utility in metabolic engineering .
Biosynthetic Pathways
Research has indicated that D-glucose-6-phosphate can be integrated into novel biosynthetic pathways to produce complex molecules. For instance, it has been used in the synthesis of archaetidyl-myo-inositol from CDP-archaeol, illustrating its versatility in biochemical synthesis .
Pharmaceutical Research
D-Glucose-6-phosphate dipotassium salt hydrate has potential applications in drug development, particularly concerning diseases linked to metabolic dysregulation.
Antimalarial Drug Target
The enzyme G6PD from the malaria parasite Plasmodium falciparum is structurally distinct from its human counterpart, making it an attractive target for selective inhibitors. Compounds that inhibit G6PD activity can disrupt the parasite's metabolism, providing a pathway for developing new antimalarial therapies .
Cancer Therapeutics
Given its role in metabolic pathways that are often upregulated in cancer cells, targeting glucose metabolism via D-glucose-6-phosphate may offer therapeutic avenues for cancer treatment by disrupting energy supply and biosynthetic precursors necessary for tumor growth .
Analytical Chemistry
In analytical chemistry, D-glucose-6-phosphate dipotassium salt hydrate serves as a standard for various assays due to its stability and well-characterized properties.
Metabolomics Studies
It is commonly used as an internal standard in metabolomics studies to quantify metabolites involved in glucose metabolism. Its reliable behavior under experimental conditions aids researchers in accurately measuring other metabolites' concentrations .
Summary Table of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Metabolic Research | Intermediate in glycolysis and PPP; essential for ATP and NADPH production | Fundamental to understanding energy metabolism |
| Synthetic Biology | Enhances production of isoprenoids; used in biosynthetic pathways | Increases yield of valuable compounds |
| Pharmaceutical Research | Target for antimalarial drugs; potential cancer therapy | Offers new therapeutic strategies |
| Analytical Chemistry | Used as an internal standard in metabolomics studies | Ensures accuracy in metabolite quantification |
Mechanism of Action
D-Glucose-6-phosphate dipotassium salt hydrate exerts its effects primarily through its role in glucose metabolism. It is phosphorylated by hexokinase or glucokinase to form D-Glucose-6-phosphate, which can then enter various metabolic pathways. In the glycolytic pathway, it is converted to fructose-6-phosphate by phosphoglucose isomerase. In the pentose phosphate pathway, it is oxidized by glucose-6-phosphate dehydrogenase to produce 6-phosphoglucono-δ-lactone .
Comparison with Similar Compounds
D-Glucose-6-phosphate Disodium Salt Hydrate (CAS: 3671-99-6)
- Molecular Formula : C₆H₁₁Na₂O₉P·xH₂O.
- Molecular Weight : 304.10 g/mol (anhydrous).
- Key Differences :
- Cation : Sodium (Na⁺) vs. potassium (K⁺). Sodium salts generally exhibit lower molecular weights and slightly higher solubility in water compared to potassium salts.
- Applications : Widely used in studies on protein phosphorylation and antigenicity reduction (e.g., parvalbumin).
- Storage : Requires storage at -20°C to maintain stability.
D-Fructose 6-phosphate Disodium Salt Hydrate (CAS: 26177-86-6)
D-Glucose-1-phosphate Dipotassium Salt
- CAS : 29732-59-0 (dihydrate form).
- Molecular Formula : C₆H₁₁K₂O₉P·2H₂O.
- Key Difference : Phosphate group on the 1st carbon of glucose, making it a substrate for glycogen synthesis rather than the pentose phosphate pathway.
- Solubility : Similar to G6P dipotassium salt but metabolically distinct.
Comparison with Functional Analogues
α-D-Galactose 1-phosphate Dipotassium Salt Pentahydrate
Trehalose 6-phosphate Dipotassium Salt
- CAS: Not explicitly listed (referenced in enzymatic assays).
- Function : A disaccharide phosphate regulating plant sugar metabolism.
- Key Contrast: Larger molecular structure (disaccharide vs. monosaccharide).
Data Tables
Table 1: Physicochemical Properties
| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Purity | Solubility | Storage Conditions |
|---|---|---|---|---|---|---|
| D-Glucose-6-phosphate dipotassium | 5996-17-8 | C₆H₁₃K₂O₉P | 338.33 | ≥95% | Water-soluble | Room temperature |
| D-Glucose-6-phosphate disodium | 3671-99-6 | C₆H₁₁Na₂O₉P·xH₂O | 304.10 | ≥98% | 50 mg/mL (water) | -20°C |
| D-Fructose 6-phosphate disodium | 26177-86-6 | C₆H₁₁Na₂O₉P·xH₂O | ~304 (anhydrous) | >98% | Water-soluble | Not specified |
| D-Glucose-1-phosphate dipotassium | 29732-59-0 | C₆H₁₁K₂O₉P·2H₂O | 372.35 | 98% | Water-soluble | Not specified |
Table 2: Biochemical Roles
| Compound | Metabolic Pathway | Key Enzymes Involved | Biological Function |
|---|---|---|---|
| D-Glucose-6-phosphate dipotassium | Pentose phosphate pathway | Glucose-6-phosphate dehydrogenase | NADPH production, ribose synthesis |
| D-Glucose-6-phosphate disodium | Glycolysis | Hexokinase | Glycolytic intermediate |
| D-Fructose 6-phosphate disodium | Glycolysis | Phosphofructokinase | Regulation of glycolytic flux |
| D-Glucose-1-phosphate dipotassium | Glycogen synthesis | UDP-glucose pyrophosphorylase | Glycogen and trehalose production |
Research Findings
- Cation Impact : Potassium salts (e.g., G6P dipotassium) may exhibit lower hygroscopicity compared to sodium salts, enhancing stability in humid environments.
- Phosphate Position : G6P (6th carbon) vs. G1P (1st carbon) dictates metabolic routing—G6P feeds into the pentose pathway, while G1P is utilized in glycogen synthesis.
- Safety : G6P dipotassium salt carries a Specific Target Organ Toxicity (Category 2) warning, necessitating precautions like dust avoidance and secure storage.
Biological Activity
D-Glucose-6-phosphate dipotassium salt hydrate (C₆H₁₁K₂O₉P·xH₂O) is a crucial metabolite in various biological processes. This compound plays a significant role in cellular metabolism, particularly in glycolysis and the pentose phosphate pathway. Understanding its biological activity is essential for its applications in biochemistry and medicine.
- Molecular Formula : C₆H₁₁K₂O₉P
- CAS Number : 5996-17-8
- Molecular Weight : 310.06 g/mol (anhydrous basis)
- Appearance : White crystalline powder
Metabolic Role
D-Glucose-6-phosphate is formed when glucose enters the cell and is phosphorylated by hexokinase or glucokinase. This phosphorylation is a key regulatory step that traps glucose within the cell and facilitates its subsequent metabolism. The compound serves as a substrate for several important pathways:
- Glycolysis : D-Glucose-6-phosphate is the first intermediate in the glycolytic pathway, leading to the production of pyruvate and ATP.
- Pentose Phosphate Pathway (PPP) : It is also a precursor for NADPH production, which is vital for anabolic reactions and maintaining cellular redox balance.
- Glycogenesis : The compound can be converted into glycogen for energy storage, particularly in liver and muscle tissues.
Enzymatic Interactions
D-Glucose-6-phosphate interacts with various enzymes, influencing metabolic pathways:
- Glucose-6-phosphate Dehydrogenase (G6PD) : This enzyme catalyzes the conversion of D-glucose-6-phosphate to 6-phosphoglucono-lactone, generating NADPH in the process. Variants of G6PD have been studied for their enhanced activity, which can lead to increased yields of metabolic products such as sclareol in Saccharomyces cerevisiae .
| Enzyme | Reaction | Product |
|---|---|---|
| G6PD | D-glucose-6-phosphate → 6-phosphoglucono-lactone | NADPH |
| Phosphoglucomutase | D-glucose-6-phosphate ↔ D-glucose-1-phosphate | - |
| Hexokinase/Glucokinase | Glucose + ATP → D-glucose-6-phosphate + ADP | - |
Case Studies
- Increased NADPH Production : A study demonstrated that fusing G6PD with truncated HMG-CoA reductase enhanced NADPH levels significantly, which is crucial for synthetic biology applications .
- Soybean Cultivars' Stress Tolerance : Research indicated that G6PDH activity plays a role in nitrogen metabolism under low-nitrogen stress conditions in soybean cultivars, suggesting its importance in plant stress responses .
- Bacterial Metabolism : In bacterial systems, D-glucose-6-phosphate is utilized in synthesizing hyaluronic acid through various enzymatic pathways, highlighting its versatile role in microbial metabolism .
Applications
D-Glucose-6-phosphate dipotassium salt hydrate has diverse applications due to its biological activity:
- Biochemical Research : Used as a substrate in enzyme assays to study metabolic pathways.
- Synthetic Biology : Enhancing production yields of valuable metabolites through genetic engineering approaches targeting G6PD.
- Clinical Research : Investigating the implications of G6PD variants on health conditions such as hemolytic anemia and metabolic disorders.
Q & A
Q. How to resolve contradictory kinetic data (e.g., Km variability) for G6PDH across studies?
- Methodological Answer : Standardize assay conditions: pH (7.8), temperature (25°C), and ionic strength. Verify enzyme source (e.g., recombinant vs. tissue-extracted) and purity. Use high-purity D-glucose-6-phosphate (≥98%) to minimize contaminant-driven inhibition .
Key Notes
- Critical Contradictions : Discrepancies in enzymatic Km values may arise from buffer composition or enzyme isoforms. Always validate purity and assay conditions .
- Advanced Applications : Use in lipid bilayer permeability studies (e.g., OEP40 channel) requires electroporation for intracellular delivery .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
